4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chloro-2-methylphenol with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated or nitrated chromene derivatives.
Scientific Research Applications
4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Comparison with Similar Compounds
4-chloro-2-methylphenyl 2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives:
Methyl 2-oxo-2H-chromene-3-carboxylate: Lacks the chloro and methyl substituents, resulting in different biological activities.
4-chloro-2-oxo-2H-chromene-3-carboxylate: Similar structure but without the methyl group, leading to variations in chemical reactivity and applications.
List of Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- 4-chloro-2-oxo-2H-chromene-3-carboxylate
- 4-methyl-2-oxo-2H-chromene-3-carboxylate
Properties
Molecular Formula |
C17H11ClO4 |
---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H11ClO4/c1-10-8-12(18)6-7-14(10)21-16(19)13-9-11-4-2-3-5-15(11)22-17(13)20/h2-9H,1H3 |
InChI Key |
JOSHIGCMBZVQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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